3-phenyl-5-[4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione
Overview
Description
3-phenyl-5-[4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the imidazolidinedione family of compounds and is commonly referred to as PBD-I.
Mechanism of Action
The mechanism of action of PBD-I is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. PBD-I has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. PBD-I has also been shown to inhibit the activity of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects
PBD-I has been shown to have various biochemical and physiological effects. In cancer research, PBD-I has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. PBD-I has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In Alzheimer's disease research, PBD-I has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the disease.
Advantages and Limitations for Lab Experiments
One advantage of using PBD-I in lab experiments is its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. However, one limitation of using PBD-I is its complex synthesis method, which requires significant expertise in organic chemistry. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research of PBD-I. One direction is to further investigate its mechanism of action and optimize its therapeutic potential in various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for PBD-I. Additionally, there is a need for more studies to evaluate the safety and efficacy of PBD-I in humans. Overall, the research on PBD-I has the potential to lead to the development of new therapies for various diseases.
Scientific Research Applications
PBD-I has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, PBD-I has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PBD-I has also been shown to inhibit the activity of beta-amyloid, a protein that is associated with Alzheimer's disease. In epilepsy research, PBD-I has been shown to reduce seizures in animal models.
Properties
IUPAC Name |
(5E)-3-phenyl-5-[(4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-19(22-21(26)24(20)18-7-3-1-4-8-18)15-16-9-11-17(12-10-16)23-13-5-2-6-14-23/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,26)/b19-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHOEJBTLXZEC-XDJHFCHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.